REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][S:7](Cl)(=[O:9])=[O:8])=[O:5])[CH3:2].C[Si](C)(C)[NH:13][Si](C)(C)C>C(Cl)Cl>[CH2:1]([O:3][C:4]([CH2:6][S:7]([NH2:13])(=[O:9])=[O:8])=[O:5])[CH3:2]
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Name
|
|
Quantity
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54.6 g
|
Type
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reactant
|
Smiles
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C(C)OC(=O)CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
is added dropwise
|
Type
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TEMPERATURE
|
Details
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to warm to 25° over one hour
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)CS(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |